
Purvalanol B
Übersicht
Beschreibung
Purvalanol ist ein potenter und selektiver Inhibitor von Cyclin-abhängigen Kinasen (CDKs). Diese Kinasen spielen eine entscheidende Rolle bei der Regulation des Zellzyklus, indem sie ihre Substrate, Cycline, an Serin- und Threoninresten phosphorylieren. Purvalanol wurde ausgiebig für seine Fähigkeit untersucht, Apoptose zu induzieren und einen Zellzyklusarrest in verschiedenen Krebszellen zu verursachen .
Wissenschaftliche Forschungsanwendungen
Purvalanol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Cyclin-abhängige Kinasen abzielen.
Wirkmechanismus
Purvalanol übt seine Wirkungen aus, indem es die ATP-Bindungsstellen von Cyclin-abhängigen Kinasen kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von Cyclinen, was zu einem Zellzyklusarrest in der G1- und G2-Phase führt. Die Verbindung induziert auch Apoptose, indem sie verschiedene Signalwege aktiviert, darunter den Polyamin-Katabolismusweg und den p38-Mitogen-aktivierten Proteinkinaseweg .
Wirkmechanismus
Target of Action
Purvalanol B is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) . Its primary targets include SRSF protein kinase 2 , Cyclin-dependent kinase 2 (CDK2) , Cell division control protein 2 homolog , Cyclin-dependent kinase 4 (CDK4) , Mitogen-activated protein kinase 1 (MAPK1) , and Mitogen-activated protein kinase 3 (MAPK3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and signal transduction pathways .
Biochemical Pathways
The inhibition of CDKs and MAPKs by this compound affects several biochemical pathways. For instance, it disrupts the normal cell cycle progression, leading to cell cycle arrest . It also affects the MAPK signaling pathway, which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
This compound’s action results in significant molecular and cellular effects. It decreases the ability of late-stage Plasmodium falciparum trophozoites to form multinucleated schizonts . It also up-regulates proteasome subunits and proteins that contribute to redox homeostasis, indicating an increase in oxidative stress as a result of inhibitor application .
Biochemische Analyse
Biochemical Properties
Purvalanol B interacts with several enzymes and proteins, primarily CDKs. It potently inhibits CDK1, CDK2, and CDK5 . The reported IC50 values are 6 nM for CDK1 and CDK5, and 6-9 nM for CDK2, depending on the binding partner . This compound is selective over a range of other protein kinases (IC50 >10,000 nM) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows antiproliferative properties, mediated by ERK1 and ERK2 . In the case of Plasmodium falciparum parasites, this compound application decreases the ability of late-stage trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP at its binding site, thereby inhibiting the activity of CDKs .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsfalciparum trophozoites to form multinucleated schizonts .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes or cofactors involved in cell cycle regulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Purvalanol kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Purinderivaten mit geeigneten Anilinderivaten. Beispielsweise kann Purvalanol B durch Reaktion von Purin mit 3-Chloranilin in Gegenwart einer Base synthetisiert werden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dimethylformamid (DMF) bei niedrigen Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Purvalanol beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
Purvalanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Purvalanol kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Purvalanol in seine reduzierten Formen umwandeln.
Substitution: Purvalanol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Purvalanol verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine große Bandbreite an substituierten Purvalanolverbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Roscovitin: Ein weiterer Cyclin-abhängiger Kinaseinhibitor mit ähnlichen Wirkmechanismen.
Flavopiridol: Ein breitspektriger Cyclin-abhängiger Kinaseinhibitor, der in der Krebsforschung verwendet wird.
Olomoucin: Ein selektiver Inhibitor von Cyclin-abhängigen Kinasen mit Anwendungen in Zellzyklusstudien
Einzigartigkeit von Purvalanol
Purvalanol ist aufgrund seiner hohen Selektivität und Potenz gegenüber Cyclin-abhängigen Kinasen einzigartig. Es wurde gezeigt, dass es in verschiedenen Krebszelllinien Apoptose effektiv induziert, was es zu einem wertvollen Werkzeug in der Krebsforschung macht. Zusätzlich unterscheidet es sich von anderen ähnlichen Verbindungen durch seine Fähigkeit, bestimmte Signalwege zu aktivieren, wie z. B. den Polyamin-Katabolismusweg .
Eigenschaften
IUPAC Name |
2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317921 | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-54-7 | |
| Record name | Purvalanol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


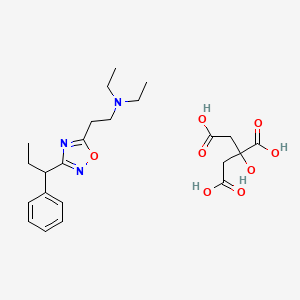
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

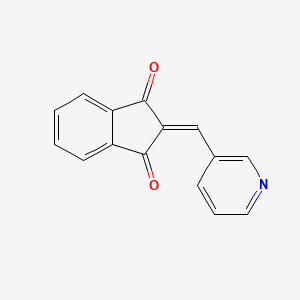
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)
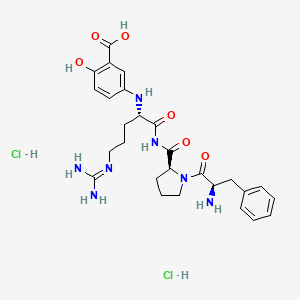

![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)
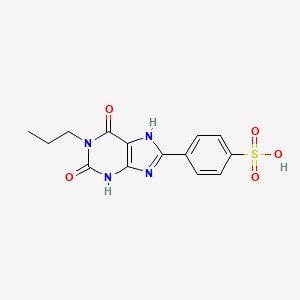
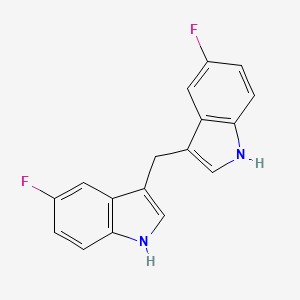
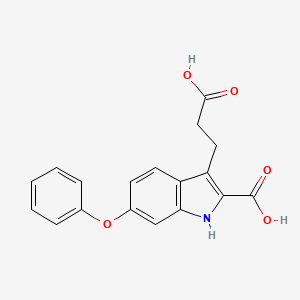
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)

